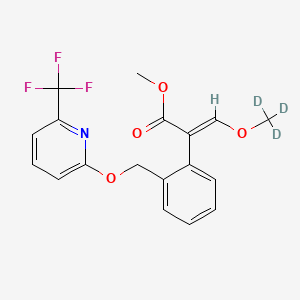

Picoxystrobin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H16F3NO4 |

|---|---|

Molecular Weight |

370.3 g/mol |

IUPAC Name |

methyl (E)-3-(trideuteriomethoxy)-2-[2-[[6-(trifluoromethyl)-2-pyridinyl]oxymethyl]phenyl]prop-2-enoate |

InChI |

InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3/b14-11+/i1D3 |

InChI Key |

IBSNKSODLGJUMQ-SMSWRGJJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O/C=C(\C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)/C(=O)OC |

Canonical SMILES |

COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Deuterium-Labeled Picoxystrobin: A Technical Guide for Advanced Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of deuterium-labeled picoxystrobin in metabolic studies. Picoxystrobin, a broad-spectrum strobilurin fungicide, undergoes extensive metabolism in various organisms. The use of stable isotope labeling, specifically with deuterium, offers a powerful tool to elucidate its metabolic fate, quantify metabolites, and understand its pharmacokinetic profile with high precision. This document outlines a proposed synthesis for deuterium-labeled picoxystrobin, detailed experimental protocols for in vivo metabolic studies, advanced analytical methodologies for metabolite profiling, and a summary of known metabolic pathways. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Introduction to Picoxystrobin and Deuterium Labeling

Picoxystrobin is a systemic and translaminar fungicide that inhibits mitochondrial respiration in fungi by blocking electron transfer at the Qo center of cytochrome bc1.[1] Its efficacy and widespread use necessitate a thorough understanding of its metabolic pathways in non-target organisms to assess potential risks.

Stable isotope labeling with deuterium has become an indispensable technique in drug and pesticide metabolism studies.[2][] Deuterium-labeled compounds are chemically identical to their unlabeled counterparts but possess a greater mass. This mass difference allows for their unambiguous detection by mass spectrometry, simplifying the identification and quantification of the parent compound and its metabolites in complex biological matrices.[] The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to investigate reaction mechanisms.[4]

This guide focuses on the strategic use of deuterium-labeled picoxystrobin to conduct state-of-the-art metabolic research.

Proposed Synthesis of Deuterium-Labeled Picoxystrobin

The industrial synthesis of picoxystrobin involves the reaction of methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate with trimethyl orthoformate and acetic anhydride.[5] To introduce a deuterium label, a plausible strategy is to use a deuterated methylating agent in the final step of the synthesis of the acrylate moiety. A proposed synthetic route is outlined below.

Experimental Protocols for In Vivo Metabolic Studies

The following protocol describes a general workflow for an in vivo metabolism study of deuterium-labeled picoxystrobin in a rodent model, such as Sprague-Dawley rats.

Animal Husbandry and Acclimatization

-

Species: Male and female Sprague-Dawley rats (n=5 per sex per group).

-

Age: 8-10 weeks.

-

Housing: Individually in metabolism cages designed for the separate collection of urine and feces.

-

Environment: Controlled temperature (22 ± 2°C), humidity (50 ± 10%), and a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water ad libitum.

-

Acclimatization: Minimum of 7 days prior to dosing.

Dosing

-

Test Substance: [D3]-Picoxystrobin dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Dose Level: A single oral gavage dose of 10 mg/kg body weight.

-

Control Group: Administered the vehicle only.

Sample Collection

-

Urine and Feces: Collected at 0-6, 6-12, 12-24, 24-48, 48-72, 72-96, and 96-120 hours post-dose. Samples should be stored at -20°C immediately after collection.

-

Blood: Approximately 0.5 mL collected from the tail vein at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose into EDTA-containing tubes. Plasma is separated by centrifugation and stored at -80°C.

-

Tissues: At the end of the study (120 hours), animals are euthanized, and key tissues (liver, kidney, fat, muscle) are collected, weighed, and stored at -80°C.

Analytical Methodologies

Sample Preparation

-

Urine: Thaw and centrifuge samples. Dilute an aliquot with the initial mobile phase for direct injection or perform solid-phase extraction (SPE) for concentration and clean-up.

-

Feces: Homogenize samples with acetonitrile. Centrifuge and collect the supernatant. The extraction may be repeated, and the supernatants combined.

-

Plasma: Perform protein precipitation by adding cold acetonitrile. Centrifuge and collect the supernatant.

-

Tissues: Homogenize tissues in an appropriate solvent (e.g., acetonitrile/water). Follow with extraction and clean-up steps similar to feces and plasma.

Analytical Instrumentation

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the analysis of picoxystrobin and its metabolites.[6]

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the parent compound and its expected metabolites.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of the parent picoxystrobin and less polar metabolites.[7][8]

-

Column: A capillary column such as a DB-5ms.

-

Injection: Splitless injection.

-

Detection: Electron impact (EI) ionization and selected ion monitoring (SIM).

-

Metabolic Pathway of Picoxystrobin

In mammals, picoxystrobin is extensively metabolized. The primary metabolic pathways include ester hydrolysis and glucuronide conjugation.[1] Oxidative cleavage of the ether bridge has also been observed.[1]

Quantitative Data Presentation

The use of deuterium-labeled picoxystrobin allows for precise quantification of the parent compound and its metabolites. The following tables present hypothetical data that could be obtained from the described study.

Table 1: Pharmacokinetic Parameters of [D3]-Picoxystrobin in Rat Plasma

| Parameter | Male | Female |

| Cmax (ng/mL) | 150 ± 25 | 180 ± 30 |

| Tmax (h) | 2.0 ± 0.5 | 1.5 ± 0.5 |

| AUC (0-t) (ng*h/mL) | 850 ± 120 | 950 ± 150 |

| Half-life (t1/2) (h) | 8.5 ± 1.2 | 7.8 ± 1.0 |

Table 2: Excretion of Radioactivity in Urine and Feces (% of Administered Dose)

| Time (h) | Urine (Male) | Feces (Male) | Urine (Female) | Feces (Female) |

| 0-24 | 35 ± 5 | 55 ± 8 | 40 ± 6 | 50 ± 7 |

| 24-48 | 5 ± 1 | 2 ± 0.5 | 6 ± 1 | 3 ± 0.8 |

| 48-120 | 2 ± 0.5 | 1 ± 0.2 | 2 ± 0.5 | 1 ± 0.3 |

| Total | 42 ± 6 | 58 ± 8 | 48 ± 7 | 54 ± 8 |

Table 3: Distribution of [D3]-Picoxystrobin and its Metabolites in Tissues at 120h (ng/g tissue)

| Tissue | [D3]-Picoxystrobin | Acid Metabolite | Total Residue |

| Liver | 10 ± 2 | 50 ± 8 | 65 ± 10 |

| Kidney | 5 ± 1 | 25 ± 4 | 32 ± 5 |

| Fat | 80 ± 15 | < LOQ | 85 ± 16 |

| Muscle | 2 ± 0.5 | 5 ± 1 | 8 ± 1.5 |

Conclusion

The use of deuterium-labeled picoxystrobin provides a robust and precise approach for conducting metabolic studies. The methodologies and hypothetical data presented in this guide offer a framework for researchers to design and execute experiments aimed at thoroughly understanding the absorption, distribution, metabolism, and excretion of this important fungicide. The insights gained from such studies are crucial for accurate risk assessment and regulatory decision-making.

References

- 1. fao.org [fao.org]

- 2. symeres.com [symeres.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]

- 6. Residue determination of pyraclostrobin, picoxystrobin and its metabolite in pepper fruit via UPLC-MS/MS under open field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of Analytical Methods for Picoxystrobin Determination in Agricultural Products by GC-ECD and GC-MS | Semantic Scholar [semanticscholar.org]

- 8. Residue analysis of picoxystrobin in oriental melon using gas chromatography coupled with electron capture detection and mass spectrometric confirmation: application to dissipation kinetics and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Picoxystrobin as a QoI Fungicide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class, specifically categorized as a Quinone outside Inhibitor (QoI). Its fungicidal activity is rooted in the targeted disruption of mitochondrial respiration, a fundamental process for energy production in fungal pathogens. This guide provides a detailed examination of the molecular mechanism of picoxystrobin, methodologies for its study, and the basis of fungal resistance.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Picoxystrobin's primary mode of action is the inhibition of the mitochondrial electron transport chain (ETC) at Complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c oxidoreductase.[1][2] This multi-subunit enzyme complex plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane to generate the proton-motive force required for ATP synthesis.[2]

Picoxystrobin specifically binds to the Quinone outside (Qo) binding site on cytochrome b, one of the catalytic subunits of the cytochrome bc1 complex.[3][4] This binding event physically obstructs the oxidation of ubiquinol, thereby blocking the electron transfer to the Rieske iron-sulfur protein and subsequently to cytochrome c1.[1] The interruption of this electron flow halts the entire respiratory chain, leading to a rapid depletion of cellular ATP levels and ultimately causing fungal cell death.[2]

Signaling Pathway Diagram

Caption: Picoxystrobin inhibits Complex III of the ETC.

Quantitative Inhibition Data

The efficacy of picoxystrobin varies among different fungal species. The half-maximal effective concentration (EC50) is a common metric used to quantify its inhibitory activity.

| Fungal Species | Assay Type | EC50 (µg/mL) | Reference |

| Magnaporthe oryzae | Mycelial Growth | 0.0251 - 0.1337 | [5](--INVALID-LINK--) |

| Neopestalotiopsis clavispora | Mycelial Growth | 0.0062 - 0.0658 | [6](--INVALID-LINK--) |

| Neopestalotiopsis clavispora | Spore Germination | 0.0014 - 0.0099 | [6](--INVALID-LINK--) |

Experimental Protocols

The following protocols are foundational for studying the mechanism of action of QoI fungicides like picoxystrobin.

Fungal Mitochondria Isolation

This protocol provides a general method for isolating mitochondria from filamentous fungi.

-

Fungal Culture and Harvest: Grow the fungal species of interest in a suitable liquid medium to the desired growth phase. Harvest the mycelia by filtration through cheesecloth or a similar material. Wash the mycelia with sterile, deionized water.

-

Protoplast Formation: Resuspend the mycelia in an osmotic buffer (e.g., 0.8 M sorbitol) containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum and β-glucuronidase). Incubate at 30-37°C with gentle shaking for 2-4 hours to generate protoplasts.

-

Homogenization: Collect the protoplasts by centrifugation at a low speed (e.g., 3,000 x g) and wash them with the osmotic buffer. Resuspend the protoplasts in a mitochondrial isolation buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 1 mM EGTA, 0.1% w/v BSA, 2 mM HEPES pH 7.2) and homogenize using a Dounce or Potter-Elvehjem homogenizer on ice.

-

Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,500 x g) for 10 minutes at 4°C to pellet cell debris and nuclei. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

Washing and Final Preparation: Discard the supernatant and gently wash the mitochondrial pellet with the isolation buffer. Repeat the high-speed centrifugation. Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay.

Cytochrome bc1 Complex Activity Assay

This assay measures the enzymatic activity of Complex III by monitoring the reduction of cytochrome c.

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 2 mM EDTA, 10 mM KCN (to inhibit Complex IV), and 30 µM oxidized equine cytochrome c.

-

Enzyme Addition: Add a known amount of the isolated mitochondrial preparation (typically 5-20 µg of mitochondrial protein) to the reaction mixture.

-

Initiation of Reaction: Initiate the reaction by adding the substrate, 50 µM decylubiquinol.

-

Spectrophotometric Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer. The rate of cytochrome c reduction is proportional to the activity of the cytochrome bc1 complex.

-

Inhibition Assay: To determine the inhibitory effect of picoxystrobin, pre-incubate the mitochondrial preparation with varying concentrations of the fungicide before adding the decylubiquinol substrate. Calculate the IC50 value from the resulting dose-response curve.

Mitochondrial Respiration (Oxygen Consumption) Assay

This protocol describes the measurement of oxygen consumption using a Clark-type electrode or a Seahorse XF Analyzer to assess the impact of picoxystrobin on mitochondrial respiration.

-

Chamber/Plate Preparation: Calibrate the oxygen electrode or Seahorse XF Analyzer according to the manufacturer's instructions. Add respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl2, 2 mM KH2PO4, 1 mM EGTA, pH 7.4) to the reaction chamber or wells of the microplate.

-

Mitochondria and Substrate Addition: Add the isolated mitochondria (typically 0.3-0.6 mg/mL) to the chamber/wells. Provide a substrate for a specific complex of the ETC (e.g., 5 mM succinate for Complex II, or a combination of 5 mM pyruvate and 5 mM malate for Complex I).

-

Measurement of Different Respiratory States:

-

State 2 (Basal Respiration): Measure the oxygen consumption rate with only the substrate present.

-

State 3 (Active Respiration): Add a known amount of ADP (e.g., 150 µM) to stimulate ATP synthesis and measure the increased rate of oxygen consumption.

-

State 4 (Resting Respiration): After the added ADP is phosphorylated to ATP, the respiration rate will decrease. This rate is primarily due to the proton leak across the inner mitochondrial membrane.

-

-

Inhibitor Studies:

-

To assess the effect of picoxystrobin, add it to the chamber before or after initiating State 3 respiration and monitor the change in oxygen consumption.

-

Use known inhibitors as controls: rotenone (Complex I inhibitor), antimycin A (a QoI inhibitor like picoxystrobin), and oligomycin (ATP synthase inhibitor).

-

-

Data Analysis: Calculate the Respiratory Control Ratio (RCR), which is the ratio of State 3 to State 4 respiration, as an indicator of mitochondrial coupling and integrity.

ATP Synthesis Assay (Bioluminescence)

This assay quantifies the amount of ATP produced by isolated mitochondria.

-

Reagent Preparation: Prepare a luciferin-luciferase reaction mix according to the kit manufacturer's instructions. Prepare ATP standards of known concentrations to generate a standard curve.

-

Mitochondrial Incubation: In a microplate, incubate isolated mitochondria with a respiration substrate (e.g., succinate) and ADP in the presence and absence of picoxystrobin.

-

ATP Measurement: At specified time points, add a cell lysis or permeabilization agent to release the ATP from the mitochondria. Add the luciferin-luciferase reaction mix to the samples.

-

Luminescence Reading: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Quantification: Determine the ATP concentration in the samples by comparing their luminescence readings to the ATP standard curve.

Mechanisms of Resistance

The primary mechanism of resistance to QoI fungicides, including picoxystrobin, is target-site modification due to mutations in the mitochondrial cytochrome b gene (CYTB).[7]

-

G143A Mutation: The most common and significant mutation involves a single nucleotide polymorphism that results in the substitution of glycine (G) with alanine (A) at position 143 of the cytochrome b protein.[5] This G143A mutation alters the conformation of the Qo binding pocket, significantly reducing the binding affinity of picoxystrobin and other QoI fungicides, leading to high levels of resistance.[7]

-

Other Mutations: Other mutations, such as G143S (glycine to serine) and F129L (phenylalanine to leucine), have also been identified and are associated with varying degrees of resistance.[3]

Experimental Workflow for Resistance Analysis

Caption: Workflow for genotypic and phenotypic resistance analysis.

Conclusion

Picoxystrobin is a potent inhibitor of fungal mitochondrial respiration, acting specifically on the cytochrome bc1 complex. Understanding its precise mechanism of action, having robust experimental protocols for its evaluation, and knowledge of resistance mechanisms are crucial for the effective and sustainable use of this fungicide in agriculture and for the development of novel antifungal agents. The methodologies and data presented in this guide provide a comprehensive technical foundation for researchers in this field.

References

- 1. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. A Novel Method for Measuring Mitochondrial Respiratory Parameters in Wheat Paleae (Paleae Superior) Using the XF24 Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 6. The Rate-limiting Step in the Cytochrome bc1 Complex (Ubiquinol-Cytochrome c Oxidoreductase) Is Not Changed by Inhibition of Cytochrome b-dependent Deprotonation: IMPLICATIONS FOR THE MECHANISM OF UBIQUINOL OXIDATION AT CENTER P OF THE bc1 COMPLEX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drexel.edu [drexel.edu]

Picoxystrobin-d3: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Picoxystrobin-d3. As a deuterated internal standard, the degradation profile of this compound is considered analogous to that of its non-labeled counterpart, Picoxystrobin. This document synthesizes available data on the environmental fate of Picoxystrobin, detailing its stability under various conditions and outlining its primary degradation pathways.

Introduction to Picoxystrobin

Picoxystrobin is a broad-spectrum fungicide belonging to the strobilurin group.[1][2] Its mode of action involves the inhibition of mitochondrial respiration by blocking electron transfer at the Qo center of cytochrome bc1.[1][3] This mechanism disrupts the production of ATP in fungi, leading to the cessation of growth and eventual cell death.[2] It is utilized for the control of a range of fungal diseases in cereals and other crops.[1]

Stability of Picoxystrobin

The stability of Picoxystrobin has been evaluated under various environmental conditions, including exposure to light (photolysis), microbial activity in soil, and hydrolysis in water.

Photolytic Degradation

Picoxystrobin is susceptible to degradation upon exposure to light. The rate of photolysis is influenced by the medium in which it is present.

Table 1: Photolytic Degradation of Picoxystrobin

| Medium | Half-Life (DT50) | Experimental Conditions | Major Degradation Products | Reference |

| Water (pH 7) | 20.3 days | Xenon lamp irradiation (equivalent to 30 summer days at 50° latitude), 25°C | IN-QCD12 (isomer), IN-QGS44 | [1] |

| Soil Surface | 7 days | Xenon arc lamp illumination (equivalent to 30 summer days at 50° latitude), 20°C | IN-QDK50, Phthalic acid, CO2 | [1][2] |

A study on the photolysis of Picoxystrobin on a soil surface was conducted using [14C]pyridinyl- or [14C]phenacrylate-labelled Picoxystrobin. The labeled compound was applied to thin layers (≤ 1 mm) of sandy clay loam soil at rates equivalent to field application rates of 788 and 789 g ai/ha, respectively. The soil samples were then placed in photolysis vessels, maintained at a constant temperature of 20°C, and illuminated with a xenon arc lamp for a period equivalent to 30 summer days at 50° latitude. Analysis of the degradation was performed using Thin Layer Chromatography (TLC), Liquid Scintillation Counting (LSC), and High-Performance Liquid Chromatography (HPLC).[1]

Aerobic Soil Degradation

In soil, Picoxystrobin undergoes degradation primarily through microbial activity. The rate of degradation can vary depending on the soil type.

Table 2: Aerobic Soil Degradation of Picoxystrobin

| Soil Type | Half-Life (DT50) | DT90 | Experimental Conditions | Major Degradation Pathways | Reference |

| Various | 16–38 days | 76–337 days | Aerobic conditions in the dark at 20°C | Ester hydrolysis, cleavage of the ether bridge, mineralization to CO2 | [2] |

| Sandy Loam | 19–33 days | Not specified | Laboratory, aerobic conditions | Mineralization to CO2 | [3] |

| Field | 3–35 days | Not specified | Field dissipation studies | Not specified | [3] |

The aerobic metabolism of Picoxystrobin was studied in various soil types in a dark environment at a constant temperature of 20°C. The degradation of the compound was monitored over time to determine its half-life (DT50) and the time required for 90% degradation (DT90). The major degradation pathways were identified as ester hydrolysis, cleavage of the ether bridge to form IN-QDK50 (which was subsequently methylated), and eventual mineralization to carbon dioxide.[2]

Hydrolytic Degradation

Hydrolysis is a significant pathway for the degradation of Picoxystrobin, particularly through the cleavage of its ester bond.

Table 3: Hydrolytic Degradation of Picoxystrobin

| Medium | Half-Life (DT50) | Experimental Conditions | Degradation Pathway | Reference |

| Natural Water | Not specified (DT90 = 226 days) | 25°C | Ester hydrolysis | [1] |

Degradation Pathways of Picoxystrobin

The degradation of Picoxystrobin proceeds through several key pathways, including photolysis, aerobic soil degradation, and metabolism in plants and animals. These pathways involve transformations such as isomerization, cleavage of the ether bridge, and hydrolysis of the ester linkage.

Photolytic Degradation Pathway

Under the influence of light, Picoxystrobin can undergo isomerization and cleavage, leading to the formation of several degradation products.

Caption: Photolytic degradation pathways of Picoxystrobin in water and on soil surfaces.

Aerobic Soil Degradation Pathway

In aerobic soil environments, the degradation of Picoxystrobin is primarily mediated by microorganisms, leading to hydrolysis and cleavage of the molecule.

Caption: Aerobic soil degradation pathways of Picoxystrobin.

Metabolic Pathways in Plants

In plants, Picoxystrobin is metabolized through several transformation reactions, including oxidative cleavage, demethylation, and hydrolysis.

Caption: Major metabolic pathways of Picoxystrobin in plants.

Analytical Methodologies

The determination of Picoxystrobin and its degradation products is typically performed using chromatographic techniques. A common method involves extraction with acetonitrile, followed by a partition with saline water and cleanup on a Florisil solid-phase extraction (SPE) cartridge. Analysis is then carried out using gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS).[5][6] High-performance liquid chromatography (HPLC) with UV detection is also employed.[7]

Conclusion

This compound, and by extension Picoxystrobin, exhibits moderate persistence in the environment, with degradation occurring through photolysis, microbial action in soil, and hydrolysis. The primary degradation pathways involve cleavage of the ether bridge and hydrolysis of the ester functional group, leading to the formation of several smaller, more polar metabolites that can be further mineralized to carbon dioxide. Understanding these stability and degradation profiles is crucial for assessing the environmental fate and potential risks associated with the use of this fungicide. The provided data and pathways serve as a foundational guide for researchers and professionals in the fields of environmental science and drug development.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. coromandel.biz [coromandel.biz]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development and Validation of Analytical Methods for Picoxystrobin Determination in Agricultural Products by GC-ECD and GC-MS | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. ppqs.gov.in [ppqs.gov.in]

Environmental Fate and Behavior of Picoxystrobin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and behavior of the fungicide picoxystrobin. The information is compiled from various scientific studies and regulatory assessments, offering a detailed look into its degradation, mobility, and dissipation in different environmental compartments.

Executive Summary

Picoxystrobin is a strobilurin fungicide that inhibits mitochondrial respiration in fungi by blocking electron transfer at the Quinone outside (Qo) site of the cytochrome bcl complex.[1][2] Its environmental behavior is characterized by moderate persistence in soil and rapid degradation in aquatic environments through photolysis. While it has low potential to volatilize, its mobility in soil varies, and it can potentially reach surface waters through runoff and drift.[1] This guide summarizes key quantitative data, details the experimental protocols used in its environmental assessment, and visualizes its mode of action and environmental fate pathways.

Physicochemical Properties

A summary of the key physicochemical properties of picoxystrobin is presented below.

| Property | Value | Reference |

| IUPAC Name | methyl (E)-3-methoxy-2-[2-(6-trifluoromethyl-2-pyridyloxymethyl)phenyl]acrylate | [3] |

| CAS No. | 117428-22-5 | [3] |

| Molecular Formula | C18H16F3NO4 | [3] |

| Molecular Weight | 367.3 g/mol | [3] |

| Vapor Pressure | 4.14 x 10⁻⁸ Torr | [1] |

| Water Solubility | 3.1 mg/L | [4] |

| Log Kow | 3.6 | [5] |

Environmental Fate and Behavior

The environmental fate of picoxystrobin is governed by a combination of biotic and abiotic degradation processes, as well as its mobility characteristics in soil and water.

Degradation

Picoxystrobin degrades in soil under aerobic conditions with half-lives ranging from 19 to 73 days.[1][6] The primary degradation pathway involves the cleavage of the ether bridge and hydrolysis of the methyl ester group.[3]

Table 1: Aerobic Soil Metabolism Half-Life of Picoxystrobin

| Soil Type | DT50 (days) | Reference |

| Various | 29 - 73 | [1] |

| Laboratory studies | 19 - 33 | [6] |

| Sandy Loam, Sandy Clay Loam, Sand | 16 - 38 | [7] |

Hydrolysis: Picoxystrobin is stable to hydrolysis at acidic and neutral pH.[1][8] At pH 9, some degradation is observed, particularly at elevated temperatures.[7]

Table 2: Hydrolysis Half-Life of Picoxystrobin

| pH | Temperature (°C) | Half-Life (days) | Reference |

| 4, 7, 9 | 25 | Stable | [8] |

| 9 | 50 | 15 | [7] |

Photolysis: Photodegradation is a significant route of dissipation for picoxystrobin in both water and on soil surfaces.

Table 3: Photolysis Half-Life of Picoxystrobin

| Medium | Half-Life | Conditions | Reference |

| Water (Aqueous) | 20.3 days | Summer, 50° latitude, 25°C, pH 7 | [7] |

| Soil Surface | 7 days | Summer, 50° latitude, 20°C | [1] |

| Three soil types | 3.80 - 4.29 days | - | [9] |

Mobility

The mobility of picoxystrobin in soil is influenced by its adsorption to soil particles. The organic carbon-normalized adsorption coefficient (Koc) is a key parameter for assessing this.

Table 4: Soil Adsorption Coefficient (Koc) of Picoxystrobin

| Koc Value (L/kg) | Interpretation | Reference |

| 741 - 1089 | Slightly to moderately mobile | [1] |

| 790 - 1200 | Not mobile | [6] |

Due to its Koc values, picoxystrobin is generally considered to have low to moderate mobility in soil.[1] However, under certain conditions, there is potential for it to leach into groundwater.[1]

Field Dissipation

Under real-world field conditions, the dissipation of picoxystrobin is a result of multiple processes acting simultaneously, including microbial degradation, photolysis, and potential leaching or runoff.

Table 5: Field Dissipation Half-Life (DT50) of Picoxystrobin

| Location/Crop | DT50 (days) | Reference |

| Various soils (UK, France, Germany, USA, Canada) | 3 - 35 | [6] |

| Peanut field soil (China) | 1.5 - 8.6 | [10] |

| Banana field soil (China) | 12.5 - 13.4 | [11] |

| Cucumber field | < 3.4 | [12] |

Experimental Protocols

This section outlines the general methodologies employed in key environmental fate studies for picoxystrobin, based on regulatory guidelines from organizations like the OECD and EPA.

Aerobic Soil Metabolism

This study aims to determine the rate and pathway of picoxystrobin degradation in soil by microorganisms under aerobic conditions.

-

Test System: Multiple soil types with varying characteristics (e.g., texture, organic matter content, pH) are used.[13]

-

Procedure: Radiolabeled ([¹⁴C]) picoxystrobin is applied to soil samples maintained at a constant temperature (e.g., 20°C) and moisture level in the dark.[14] Volatile traps are used to collect any evolved ¹⁴CO₂.[14]

-

Sampling and Analysis: Soil samples are collected at various time intervals and extracted with appropriate solvents (e.g., acetonitrile, acetone/HCl).[10] The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify picoxystrobin and its degradation products.[10][15]

Aqueous Photolysis

This study evaluates the degradation of picoxystrobin in water when exposed to light.

-

Test System: Sterile, buffered aqueous solutions at different pH values (e.g., 4, 7, and 9) are used.[16][17]

-

Procedure: Solutions of radiolabeled picoxystrobin are exposed to a light source that simulates natural sunlight (e.g., xenon arc lamp).[1] Control samples are kept in the dark to differentiate between photolytic and hydrolytic degradation.[16]

-

Sampling and Analysis: Water samples are collected at set intervals and analyzed by HPLC with radiometric and/or UV detection to determine the concentration of the parent compound and photoproducts.[16][18]

Soil Adsorption/Desorption

This study determines the extent to which picoxystrobin binds to soil particles.

-

Test System: A range of soil types is used to assess the influence of soil properties on adsorption.

-

Procedure: A batch equilibrium method is typically employed. Soil is equilibrated with a solution of radiolabeled picoxystrobin of known concentration. After equilibration, the soil and solution are separated by centrifugation, and the concentration of picoxystrobin remaining in the solution is measured. Desorption is then measured by replacing the supernatant with a pesticide-free solution and re-equilibrating.

-

Analysis: The amount of picoxystrobin adsorbed to the soil is calculated from the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then calculated.

Visualizations

Mode of Action: Inhibition of Mitochondrial Respiration

Picoxystrobin's fungicidal activity stems from its ability to disrupt the mitochondrial respiratory chain in fungi. It specifically targets the Quinone outside (Qo) binding site of the cytochrome bcl complex (Complex III), thereby inhibiting electron transfer, which ultimately halts ATP production.[1][2]

Caption: Picoxystrobin inhibits mitochondrial respiration at Complex III.

Experimental Workflow for Environmental Fate Assessment

The assessment of the environmental fate of a pesticide like picoxystrobin follows a structured workflow, integrating data from various laboratory and field studies.

Caption: Workflow for assessing the environmental fate of picoxystrobin.

References

- 1. fao.org [fao.org]

- 2. Coenzyme Q – cytochrome c reductase - Wikipedia [en.wikipedia.org]

- 3. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography- and gas chromatography-tandem mass spectrometry [pubs.usgs.gov]

- 4. researchgate.net [researchgate.net]

- 5. Adsorption and leaching of novel fungicide pyraoxystrobin on soils by 14C tracing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 9. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dissipation, residues and risk assessment of pyraclostrobin and picoxystrobin in cucumber under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. researchgate.net [researchgate.net]

- 16. epa.gov [epa.gov]

- 17. oecd.org [oecd.org]

- 18. ppqs.gov.in [ppqs.gov.in]

Toxicological Profile of Picoxystrobin on Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picoxystrobin, a broad-spectrum fungicide belonging to the strobilurin group, is widely used in agriculture to control a variety of fungal diseases in crops. Its mode of action involves the inhibition of mitochondrial respiration by blocking electron transfer at the Quinone outside (Qo) center of the cytochrome bc1 complex (Complex III).[1][2][3][4] While effective against target fungi, the potential for adverse effects on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of picoxystrobin on a range of non-target organisms, including aquatic and terrestrial invertebrates, birds, and mammals. It summarizes key toxicological endpoints, details the experimental protocols typically employed in these assessments, and visualizes the fungicide's mode of action and experimental workflows.

Mode of Action

Picoxystrobin's fungicidal activity stems from its ability to disrupt cellular respiration.[4] Specifically, it acts as a Quinone outside Inhibitor (QoI), binding to the Qo site of the cytochrome bc1 complex within the mitochondrial respiratory chain.[1][2][3] This binding action blocks the transfer of electrons between ubiquinol and cytochrome c, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.[2][5] This mechanism of action is not exclusive to fungi and can affect other organisms that rely on mitochondrial respiration for energy production.[2][5]

Toxicological Data on Non-Target Organisms

The following tables summarize the quantitative toxicological data for picoxystrobin on various non-target organisms.

Aquatic Organisms

Picoxystrobin is classified as highly to very highly toxic to fish and aquatic invertebrates.[1]

Table 1: Acute and Chronic Toxicity of Picoxystrobin to Aquatic Organisms

| Organism | Species | Endpoint | Value (µg/L) | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 55 - 75 | [6] |

| Pimephales promelas (Fathead Minnow) | 96-hour LC50 | 65 | [6] | |

| Cyprinus carpio (Common Carp) | 96-hour LC50 | 160 | [6] | |

| Lepomis macrochirus (Bluegill Sunfish) | 96-hour LC50 | 96 | [6] | |

| Freshwater Fish (unspecified) | Acute | 32.5 | [1] | |

| Freshwater Fish (unspecified) | Chronic | 36 | [1] | |

| Aquatic Invertebrates | Daphnia magna (Water Flea) | 48-hour EC50 | 18 - 20 | [6] |

| Freshwater Invertebrate (unspecified) | Acute | 12 | [1] | |

| Freshwater Invertebrate (unspecified) | Chronic | 1 | [1] | |

| Aquatic Plants | Scenedesmus capricornutum (Green Algae) | 72-hour EbC50 | 56 | [6] |

| Scenedesmus capricornutum (Green Algae) | 72-hour ErC50 | 260 | [6] | |

| Non-vascular Aquatic Plant (unspecified) | - | 26 | [1] | |

| Vascular Aquatic Plant (unspecified) | - | 210 | [1] |

Terrestrial Invertebrates

Picoxystrobin has shown detrimental effects on some terrestrial invertebrates, particularly earthworms.

Table 2: Toxicity of Picoxystrobin to Terrestrial Invertebrates

| Organism | Species | Endpoint | Value | Reference |

| Honeybees | Apis mellifera | 48-hour LD50 (Contact) | >200 µ g/bee | [6] |

| Earthworms | Eisenia fetida | Acute LC50 | 6.7 mg/kg soil | [7] |

Studies have indicated that picoxystrobin can lead to a decrease in the community and quantity of earthworms, with a notable reduction in juvenile earthworms.[5] For honeybees, while the acute contact toxicity appears low, studies on drones have shown that exposure to picoxystrobin can significantly reduce survival rates, body weight, and sperm concentration, indicating adverse effects on their health and reproductive capacity.[5][8][9] A single exposure during the larval stage of Africanized honeybees has been shown to increase larval mortality and reduce the emergence of adult bees.[10]

Avian Species

The risk to birds is considered uncertain based on the lack of a definitive endpoint in some studies, leading to requests for additional data from registrants.[1]

Table 3: Toxicity of Picoxystrobin to Avian Species

| Organism | Species | Endpoint | Value (mg/kg) | Reference |

| Bobwhite Quail | Colinus virginianus | Acute Oral LD50 | >2250 | [6] |

| 5-day Dietary LC50 | >2250 | [3] | ||

| 8-day Dietary LD50 | >5200 | [6] | ||

| Mallard Duck | Anas platyrhynchos | 5-day Dietary LC50 | >5200 | [6] |

| 21-week NOEC | 1350 | [3] |

Mammals

Picoxystrobin exhibits low acute oral and dermal toxicity in mammals.[11] The most consistently observed effects across different species and study durations are decreased body weight, reduced food consumption, and diarrhea.[2]

Table 4: Toxicity of Picoxystrobin to Mammals

| Organism | Species | Endpoint | Value (mg/kg bw/day unless otherwise noted) | Reference |

| Rat | - | Acute Oral LD50 | >5000 mg/kg | [3] |

| - | Acute Dermal LD50 | >2000 mg/kg | [3] | |

| - | Acute Inhalation LC50 | >2.12 mg/L (4h) | [3] | |

| - | Acute Neurotoxicity LOAEL | 200 | [12][13] | |

| - | Developmental Toxicity NOAEL (Maternal) | 30 | [11] | |

| - | Developmental Toxicity NOAEL (Fetal) | 30 | [11] | |

| Rabbit | - | Developmental Toxicity NOAEL | 25 | [12][13] |

| Dog | - | 1-year Chronic Toxicity NOAEL | 4.3 - 4.6 | [3][12][13] |

There is "suggestive evidence of carcinogenic potential" for picoxystrobin, with an increase in benign testicular tumors in male rats at high doses.[2][14] However, no tumors were observed in female rats or in mice, and there is no concern for mutagenicity.[2][14]

Experimental Protocols

The toxicological data presented in this guide are primarily generated following standardized test guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of data. Below are detailed descriptions of the methodologies for key experiments cited.

Aquatic Toxicity Testing

-

Fish, Acute Toxicity Test (Following OECD Guideline 203): This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period. Juvenile fish are exposed to various concentrations of picoxystrobin in a semi-static or flow-through system. Observations of mortality and other sublethal effects are made at 24, 48, 72, and 96 hours. Water quality parameters such as pH, temperature, and dissolved oxygen are monitored throughout the test.

-

Daphnia sp., Acute Immobilisation Test (Following OECD Guideline 202): This 48-hour test assesses the acute toxicity to Daphnia magna.[4][15] Young daphnids (less than 24 hours old) are exposed to a range of picoxystrobin concentrations.[4][10] The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[4][15] Observations are made at 24 and 48 hours to determine the EC50, the concentration at which 50% of the daphnids are immobilized.[4][10][15]

-

Alga, Growth Inhibition Test (Following OECD Guideline 201): This 72-hour test evaluates the effect of picoxystrobin on the growth of freshwater algae.[3][16] Exponentially growing cultures of a selected algal species are exposed to different concentrations of the test substance.[3][16][17] The inhibition of growth is measured by assessing the algal biomass (cell count or fluorescence) over time, from which the EC50 for growth rate inhibition is calculated.[3][17]

-

Fish, Early-life Stage Toxicity Test (Following OECD Guideline 210): This test assesses the toxicity to the early life stages of fish, from fertilized eggs to free-feeding fry.[7][18] Fish are exposed to a range of picoxystrobin concentrations, and endpoints such as hatching success, larval survival, growth (length and weight), and morphological or behavioral abnormalities are evaluated.[7]

-

Daphnia magna Reproduction Test (Following OECD Guideline 211): This is a 21-day chronic toxicity test that evaluates the impact of picoxystrobin on the reproductive output of Daphnia magna.[19][20][21] The total number of live offspring produced per parent animal is the primary endpoint used to determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC).[19][20]

Terrestrial Ecotoxicity Testing

-

Earthworm, Reproduction Test (Following OECD Guideline 222): This test evaluates the sublethal effects of picoxystrobin on the reproduction of adult earthworms (Eisenia fetida or Eisenia andrei) over an 8-week period.[6][22][23] Adult worms are exposed to different concentrations of picoxystrobin mixed into artificial soil.[6][22] After 4 weeks, adult mortality and changes in body weight are assessed.[6] The adult worms are then removed, and the soil is incubated for another 4 weeks to allow for the hatching of cocoons.[24] The number of juvenile worms is then counted to assess the reproductive output.[6][24]

-

Honeybee, Acute Oral and Contact Toxicity Tests (Following OECD Guidelines 214 and 213, respectively): These tests determine the acute toxicity of picoxystrobin to adult honeybees. In the oral toxicity test, bees are fed a single dose of the test substance in a sucrose solution. In the contact toxicity test, the substance is applied directly to the dorsal thorax of the bees. Mortality is recorded over 48 to 96 hours to determine the LD50.

Mammalian and Avian Toxicity Testing

References

- 1. oecd.org [oecd.org]

- 2. OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test | ibacon GmbH [ibacon.com]

- 3. fera.co.uk [fera.co.uk]

- 4. fera.co.uk [fera.co.uk]

- 5. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. OECD 210: Fish, Early-life Stage Toxicity Test - Situ Biosciences [situbiosciences.com]

- 8. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 9. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. biotecnologiebt.it [biotecnologiebt.it]

- 11. OECD 208: Terrestrial Plant Test - Situ Biosciences [situbiosciences.com]

- 12. oecd.org [oecd.org]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. ia801304.us.archive.org [ia801304.us.archive.org]

- 15. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. eurofins.com.au [eurofins.com.au]

- 18. OECD 210: Fish, Early-life Stage Toxicity Test | ibacon GmbH [ibacon.com]

- 19. biotecnologiebt.it [biotecnologiebt.it]

- 20. oecd.org [oecd.org]

- 21. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. fera.co.uk [fera.co.uk]

Picoxystrobin-d3: A Technical Guide for Use as a Certified Reference Material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Picoxystrobin-d3 as a certified reference material (CRM). It is intended to furnish researchers, scientists, and professionals in drug development with the essential information required for its accurate application in analytical methodologies. This document covers the core properties, recommended experimental protocols, and the fundamental role of this compound as an internal standard in quantitative analysis.

Core Concepts and Applications

Picoxystrobin is a broad-spectrum fungicide belonging to the strobilurin group. Its mode of action involves the inhibition of mitochondrial respiration, which is effective against a range of fungal diseases in crops.[1] For analytical purposes, particularly in residue analysis and pharmacokinetic studies, a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification.

This compound is the deuterium-labeled analogue of Picoxystrobin.[2] The incorporation of deuterium atoms results in a molecule with a higher mass-to-charge ratio (m/z) than the parent compound, without significantly altering its chemical properties. This characteristic makes it an ideal internal standard for mass spectrometry-based analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The primary application of this compound as a CRM is to correct for the variability inherent in analytical procedures, including sample extraction, cleanup, and instrument response. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any loss of the target analyte during sample preparation can be accounted for, leading to more reliable and reproducible results.

Physicochemical and Certification Data

The following tables summarize the key physicochemical properties of Picoxystrobin and the typical certification data provided for this compound as a certified reference material. Data for this compound is based on common specifications for deuterated standards and should be confirmed with the supplier's Certificate of Analysis.

Table 1: Physicochemical Properties of Picoxystrobin

| Property | Value | Source |

| Chemical Name | Methyl (E)-3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate | LGC Standards[3] |

| CAS Number | 117428-22-5 | Sigma-Aldrich |

| Molecular Formula | C₁₈H₁₆F₃NO₄ | Sigma-Aldrich |

| Molecular Weight | 367.32 g/mol | Sigma-Aldrich |

| Appearance | Cream coloured solid | FAO[1] |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Table 2: Typical Specifications for this compound Certified Reference Material

| Parameter | Specification |

| Identity | |

| Chemical Name | This compound |

| Purity | |

| Chemical Purity (by HPLC/GC) | ≥98.0% |

| Isotopic Purity (Deuterium Enrichment) | ≥99% atom % D |

| Concentration | |

| Concentration in Solution | Typically 100 µg/mL or 1 mg/mL |

| Solvent | Acetonitrile or Methanol |

| Certification | |

| Certified Value and Uncertainty | Provided on the Certificate of Analysis |

| Traceability | To NIST or other primary standards |

| Expiration Date | Provided on the Certificate of Analysis |

| Storage Conditions | As recommended by the supplier |

Experimental Protocols

The use of this compound as an internal standard is prevalent in chromatographic methods coupled with mass spectrometry for the determination of Picoxystrobin residues in various matrices.

General Workflow for Sample Analysis using this compound

The following diagram illustrates a typical workflow for the quantification of Picoxystrobin in a sample matrix using this compound as an internal standard.

Caption: Workflow for Picoxystrobin analysis using a deuterated internal standard.

Detailed Methodologies

3.2.1. Preparation of Standard Solutions

-

Stock Solution: If the CRM is supplied as a neat solid, accurately weigh a specific amount and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. If supplied as a solution, this can be used directly or diluted as needed.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the Picoxystrobin CRM stock solution to different concentration levels. Each of these calibration standards should be spiked with a constant, known concentration of the this compound internal standard.

3.2.2. Sample Preparation

The following is a generalized protocol for the extraction of Picoxystrobin from a solid matrix (e.g., soil, foodstuff). The specific details may need to be optimized depending on the sample type.

-

Homogenization: Homogenize a representative portion of the sample.

-

Spiking: Add a known volume of the this compound internal standard working solution to a pre-weighed amount of the homogenized sample.

-

Extraction: Add an appropriate extraction solvent (e.g., acetonitrile) to the sample. The mixture is then typically shaken, vortexed, or sonicated to ensure efficient extraction of the analyte and the internal standard.

-

Cleanup: The extract may require a cleanup step to remove interfering matrix components. This is often achieved using solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE).

3.2.3. LC-MS/MS Analysis

-

Chromatographic Separation: Inject the prepared sample extract onto an appropriate HPLC or UHPLC column (e.g., a C18 reversed-phase column) to separate Picoxystrobin and this compound from other matrix components.

-

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both Picoxystrobin and this compound.

Table 3: Example MRM Transitions for Picoxystrobin and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Picoxystrobin | 368.1 | 145.1 |

| This compound | 371.1 | 148.1 |

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

Data Analysis and Quantification

The quantification of Picoxystrobin is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

References

Commercial Synthesis of Picoxystrobin: An In-depth Technical Guide for Research Professionals

Introduction: Picoxystrobin, a broad-spectrum fungicide from the strobilurin class, is a vital tool in modern agriculture for the control of a wide range of fungal diseases in crops. Its mode of action involves the inhibition of mitochondrial respiration in fungi, providing both preventative and curative activity. This technical guide provides a comprehensive overview of the commercial synthesis of picoxystrobin, tailored for researchers, scientists, and drug development professionals. It details established synthetic routes, experimental protocols, and the underlying mechanism of action, presenting quantitative data in a clear, comparative format.

Synthetic Pathways and Methodologies

The commercial synthesis of picoxystrobin can be approached through several strategic routes. The most common and industrially scalable methods initiate from readily available starting materials and proceed through key intermediates. Below are detailed descriptions of the primary synthetic strategies.

Route 1: Synthesis via Condensation of a Phenylacetate Intermediate

This is a widely adopted industrial method that involves the preparation of a key intermediate, methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate, followed by a condensation reaction to form the active strobilurin structure.[1][2]

Step 1: Synthesis of Methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate

The synthesis of this crucial intermediate can be achieved from 3-isochromanone and 2-chloro-6-trifluoromethylpyridine.

-

Experimental Protocol:

-

A mixture of 3-isochromanone, toluene, water, and sodium hydroxide is heated to reflux.[1]

-

Water is removed azeotropically using a Dean-Stark apparatus.

-

After cooling, N-methyl-2-pyrrolidone (NMP) and 2-chloro-6-trifluoromethylpyridine are added.[1]

-

The reaction mixture is heated to allow for the etherification to proceed.

-

The resulting product, methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate, is then isolated.

-

An alternative "one-pot" process involves reacting 3-isochromanone with sodium hydroxide in NMP, followed by azeotropic removal of water and subsequent reaction with 2-chloro-6-trifluoromethylpyridine.[1]

Step 2: Condensation to form Picoxystrobin

The key intermediate is then reacted with trimethyl orthoformate and acetic anhydride to yield picoxystrobin.[2]

-

Experimental Protocol:

-

Methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate is mixed with acetic anhydride and trimethyl orthoformate.

-

The condensation reaction is carried out under mild heating in the presence of a catalyst.[2]

-

Acetic anhydride also serves to neutralize byproducts, thereby improving the yield.[2]

-

The reaction conditions are carefully controlled to ensure high purity and minimize side reactions.[2]

-

Route 2: Synthesis from 2-Hydroxy-6-trifluoromethylpyridine

This alternative route utilizes 2-hydroxy-6-trifluoromethylpyridine and a brominated phenylpropanoic acid ester.

-

Experimental Protocol:

-

A mixture of (E)-3-methoxy-2-(2-bromomethylphenyl)propenoic acid methyl ester, 2-hydroxy-6-trifluoromethylpyridine, and potassium carbonate is reacted in N,N-dimethylformamide (DMF).

-

The reaction is maintained at a controlled temperature (e.g., 50°C) for an extended period (e.g., 24 hours).

-

After the reaction is complete, the mixture is worked up by extraction with ethyl acetate.

-

The crude product is purified by column chromatography on silica gel to yield pure picoxystrobin.

-

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key synthetic steps described in the literature.

| Step | Starting Materials | Reagents/Solvents | Temperature | Time | Yield | Reference |

| Synthesis of Key Intermediate (Route 1) | 3-Isochromanone, 2-chloro-6-trifluoromethylpyridine | Toluene, Water, NaOH, NMP | Reflux, then 60°C | 90 min, then 2h | 62% | [1] |

| Condensation to Picoxystrobin (Route 2) | (E)-3-Methoxy-2-(2-bromomethylphenyl)propenoic acid methyl ester, 2-hydroxy-6-trifluoromethylpyridine | K2CO3, DMF | 50°C | 24h | 98% |

Purification and Characterization

Purification of the final product is critical to meet the high-purity standards required for research and commercial applications.

-

Column Chromatography: This technique is frequently employed to separate picoxystrobin from unreacted starting materials and byproducts. A common mobile phase is a mixture of ethyl acetate and petroleum ether.

-

Recrystallization: This method is used to obtain highly pure crystalline picoxystrobin.

The structure and purity of the synthesized picoxystrobin and its intermediates are confirmed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Infrared (IR) Spectroscopy

-

Mass Spectrometry (MS)

Mechanism of Action

Picoxystrobin acts as a respiration inhibitor in fungi. It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This binding blocks the transfer of electrons, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.

Diagrams

References

An In-Depth Technical Guide to the Isotopic Labeling of Picoxystrobin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Picoxystrobin-d3, a deuterium-labeled internal standard for the widely used fungicide Picoxystrobin. This document details its proposed synthesis, analytical methodologies for its quantification, and its mechanism of action. The inclusion of detailed experimental protocols, data presented in clear tabular formats, and explanatory diagrams is intended to support researchers in the fields of agrochemical analysis, environmental fate studies, and metabolism research.

Introduction to Picoxystrobin and the Role of Isotopic Labeling

Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of agrochemicals.[1][2][3] It is effective against a wide range of fungal pathogens in crops such as cereals, fruits, and vegetables.[3] Its mode of action involves the inhibition of mitochondrial respiration in fungi by blocking the electron transport chain at the Quinone outside (Qo) site of the cytochrome bc1 complex.[1][2][4]

Deuterium-labeled compounds, such as this compound, are essential tools in analytical chemistry and drug development.[5][6] The substitution of hydrogen with its heavier isotope, deuterium, provides a molecule with a distinct mass that can be easily differentiated by mass spectrometry. This property makes them ideal as internal standards for quantitative analysis, allowing for precise and accurate measurements of the unlabeled analyte in complex matrices.[6] Furthermore, deuterium labeling can be used to investigate the metabolic fate of molecules, as the deuterium atoms act as tracers.[5][7]

Physicochemical Properties of Picoxystrobin

A summary of the key physicochemical properties of Picoxystrobin is presented in Table 1. This data is crucial for understanding its environmental behavior and for the development of analytical methods.

| Property | Value | Reference |

| IUPAC Name | methyl (E)-3-methoxy-2-[2-([6-(trifluoromethyl)pyridin-2-yl]oxymethyl)phenyl]acrylate | [2] |

| CAS Number | 117428-22-5 | [2] |

| Molecular Formula | C₁₈H₁₆F₃NO₄ | [2] |

| Molecular Weight | 367.3 g/mol | [2][8] |

| Appearance | Cream-coloured solid | [2] |

| Melting Point | 75 °C | [2] |

| Water Solubility (20 °C) | 3.1 mg/L | [2] |

| Solubility in Organic Solvents (g/L at 20 °C) | Methanol: 96, Acetone: >250, Ethyl Acetate: >250, Xylene: >250, 1,2-dichloroethane: >250 | [2] |

| Partition Coefficient (logP) | 3.6 (20 °C) | [2] |

| Vapour Pressure (20 °C) | 5.5 x 10⁻³ mPa | [2] |

Proposed Synthesis of this compound

While specific proprietary synthesis methods for this compound are not publicly available, a plausible synthetic route can be proposed based on the known industrial synthesis of Picoxystrobin and established deuterium labeling techniques. The key step involves the introduction of the deuterated methoxy group in the final stage of the synthesis.

The industrial synthesis of Picoxystrobin involves the reaction of methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate with trimethyl orthoformate and acetic anhydride.[1] To introduce the deuterium label, trimethyl-d9-orthoformate can be used as the deuterated reagent.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate

-

Trimethyl-d9-orthoformate (isotopic purity > 99%)

-

Acetic anhydride

-

Anhydrous solvent (e.g., Toluene)

-

Catalyst (e.g., p-toluenesulfonic acid)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate in the anhydrous solvent.

-

Reagent Addition: Add trimethyl-d9-orthoformate, acetic anhydride, and a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Confirm the structure and determine the isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Analytical Methodologies

The accurate quantification of Picoxystrobin in various matrices is crucial for residue analysis and environmental monitoring. The use of this compound as an internal standard significantly improves the accuracy and precision of these methods. Below are detailed protocols for common analytical techniques.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.

Workflow:

Caption: QuEChERS sample preparation workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like Picoxystrobin.

| Parameter | Setting | Reference |

| Gas Chromatograph | Agilent 6890 or equivalent | [9] |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | [9] |

| Injector Temperature | 250 °C | [9] |

| Oven Program | 100 °C (hold 2 min), ramp at 20 °C/min to 280 °C (hold 2 min) | [9] |

| Carrier Gas | Helium at 1.4 mL/min | [9] |

| Mass Spectrometer | Agilent 5973N or equivalent | [9] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [9] |

| Acquisition Mode | Selected Ion Monitoring (SIM) | [9] |

| Monitored Ions (m/z) | Picoxystrobin: 145, 173, 303, 335this compound: 148, 176, 306, 338 (Proposed) | [9] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, particularly suitable for the analysis of non-volatile and thermally labile compounds in complex matrices.

| Parameter | Setting | Reference |

| Liquid Chromatograph | Waters e2695 or equivalent | [10] |

| Column | Zorbax® XDB C18 (4.6 x 50 mm, 1.8 µm particle size) | [11] |

| Mobile Phase A | 0.1 mM Formic Acid and 0.1 mM Ammonium Formate in Water | [11] |

| Mobile Phase B | Methanol | [11] |

| Gradient | Optimized for separation | |

| Flow Rate | 0.2 - 0.4 mL/min | |

| Mass Spectrometer | MDS Sciex API 4000 or equivalent | [12] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [11][12] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [12] |

| MRM Transitions (Precursor > Product) | Picoxystrobin: e.g., 368.1 > 145.1, 368.1 > 205.1this compound: e.g., 371.1 > 148.1, 371.1 > 208.1 (Proposed) | [8] |

Mechanism of Action

Understanding the mechanism of action of Picoxystrobin is fundamental for its effective use and for the development of resistance management strategies.

Caption: Mechanism of action of Picoxystrobin.

Picoxystrobin acts as a Quinone outside Inhibitor (QoI).[4] It binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[1][4] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting mitochondrial respiration.[1][4] The disruption of this vital energy-producing process ultimately leads to the cessation of fungal growth and cell death.

Conclusion

This compound serves as an indispensable tool for the accurate and reliable quantification of Picoxystrobin in various applications. This guide has provided a detailed overview of its proposed synthesis, comprehensive analytical methodologies, and its fungicidal mechanism of action. The presented protocols and data are intended to be a valuable resource for researchers and professionals in the agrochemical and environmental sciences, facilitating high-quality research and ensuring the safe and effective use of this important fungicide.

References

- 1. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]

- 2. coromandel.biz [coromandel.biz]

- 3. fao.org [fao.org]

- 4. Preparation method of picoxystrobin - Eureka | Patsnap [eureka.patsnap.com]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. Picoxystrobin synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Picoxystrobin | C18H16F3NO4 | CID 11285653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Residue analysis of picoxystrobin in oriental melon using gas chromatography coupled with electron capture detection and mass spectrometric confirmation: application to dissipation kinetics and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Picoxystrobin in Food Matrices using LC-MS/MS with Picoxystrobin-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the fungicide Picoxystrobin in various food matrices. To ensure accuracy and precision, a stable isotope-labeled internal standard, Picoxystrobin-d3, is employed. The protocol outlines a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by optimized LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and professionals in the field of food safety, pesticide residue analysis, and drug development.

Introduction

Picoxystrobin is a broad-spectrum strobilurin fungicide used to control various fungal diseases in crops.[1][2] Its widespread use necessitates sensitive and reliable analytical methods to monitor its residues in food products to ensure consumer safety and compliance with regulatory limits. LC-MS/MS has become the preferred technique for pesticide residue analysis due to its high selectivity and sensitivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it effectively compensates for matrix effects, variations in sample preparation recovery, and instrument response fluctuations.[3] this compound has a chemical structure identical to Picoxystrobin, with three deuterium atoms replacing three hydrogen atoms, resulting in a mass shift that allows for its differentiation by the mass spectrometer while maintaining similar chromatographic behavior.

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is a general guideline and may require optimization for specific matrices.

a. Extraction:

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start at 5-10% B, ramp to 95-98% B over 8-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 2 - 10 µL |

| Column Temperature | 40 °C |

b. Mass Spectrometry (MS/MS) Conditions:

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 500 °C |

| Gas Flow Rates | Optimized for the specific instrument |

c. MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Picoxystrobin (Quantifier) | 368.1 | 145.1 | 24 | 50 |

| Picoxystrobin (Qualifier) | 368.1 | 205.1 | 12 | 50 |

| This compound (Internal Standard) | 371.1 | 148.1 | 24 | 50 |

Data Presentation

Quantitative Performance Data

The following tables summarize the typical performance characteristics of the LC-MS/MS method for the analysis of Picoxystrobin using this compound as an internal standard. Please note that this is representative data, and actual results may vary depending on the matrix, instrumentation, and laboratory conditions.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Picoxystrobin | 0.1 - 100 | > 0.995 |

Table 2: Accuracy and Precision

| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) (n=5) |

| Apple | 1 | 98.5 | 4.2 |

| 10 | 101.2 | 3.1 | |

| 50 | 99.8 | 2.5 | |

| Grape | 1 | 95.7 | 5.5 |

| 10 | 98.9 | 3.8 | |

| 50 | 102.1 | 2.9 | |

| Spinach | 1 | 92.3 | 6.8 |

| 10 | 96.5 | 4.5 | |

| 50 | 98.2 | 3.7 |

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (ng/g) | LOQ (ng/g) |

| Picoxystrobin | 0.1 | 0.5 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for Picoxystrobin analysis.

Logic of Internal Standard Correction

Caption: Principle of internal standard correction.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantification of Picoxystrobin in diverse food matrices. The use of a stable isotope-labeled internal standard is paramount in mitigating matrix-induced signal suppression or enhancement and other experimental variations, thereby ensuring high-quality data. The QuEChERS sample preparation protocol is efficient and effective for high-throughput laboratory settings. This application note serves as a comprehensive guide for the implementation of this analytical method.

References

Application Note: Quantitative Analysis of Picoxystrobin in Soil Samples Using Picoxystrobin-d3 as an Internal Standard

Abstract

This application note presents a detailed protocol for the quantitative analysis of the fungicide picoxystrobin in soil samples. The method utilizes a robust extraction and cleanup procedure followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, a deuterated internal standard, Picoxystrobin-d3, is employed. This method is suitable for researchers, scientists, and professionals in the fields of environmental science and drug development who require a reliable and sensitive method for monitoring picoxystrobin residues in soil.

Introduction

Picoxystrobin is a broad-spectrum fungicide from the strobilurin class, which is widely used in agriculture to control various fungal diseases in crops.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[1] Due to its widespread use, there is a growing concern about its potential accumulation in the environment, particularly in soil. Monitoring the levels of picoxystrobin in soil is crucial for assessing its environmental fate and potential risks.

The quantitative analysis of pesticide residues in complex matrices like soil requires a highly selective and sensitive analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for this purpose due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[2] This application note provides a comprehensive protocol for the extraction, cleanup, and LC-MS/MS analysis of picoxystrobin in soil samples using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Picoxystrobin analytical standard (purity >98%)

-

This compound internal standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (88%)

-

Ammonium formate

-

Hydrochloric acid (HCl)

-

Acetone (reagent grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-